molecular formula C7H8KO2S2 B1592589 Potassium p-toluenethiosulfonate CAS No. 28519-50-8

Potassium p-toluenethiosulfonate

Cat. No.: B1592589
CAS No.: 28519-50-8
M. Wt: 227.4 g/mol
InChI Key: ZUUNPNBRDNMBJN-UHFFFAOYSA-N
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Description

Potassium p-toluenethiosulfonate is an organic sulfur compound. It is known for its distinctive garlic or onion-like odor and appears as a white to almost white crystalline powder. This compound is soluble in water and some organic solvents such as ethanol and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium p-toluenethiosulfonate can be synthesized through a multi-step process. The primary method involves the reaction of benzenesulfonothioic acid, 4-methyl- with potassium hydroxide. The detailed steps are as follows:

Industrial Production Methods

In industrial settings, the production of benzenesulfonothioic acid, 4-methyl-, potassium salt follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Potassium p-toluenethiosulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Potassium p-toluenethiosulfonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in sulfonation and thiolation reactions.

    Biology: Investigated for its potential role in biological systems as a sulfur donor.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which benzenesulfonothioic acid, 4-methyl-, potassium salt exerts its effects involves:

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonothioic acid, potassium salt
  • 4-methylbenzenesulfonic acid, potassium salt
  • Benzenesulfonic acid, 4-methyl-, potassium salt

Uniqueness

Potassium p-toluenethiosulfonate is unique due to its specific structure, which includes both a sulfonothioic group and a methyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized synthetic applications .

Properties

CAS No.

28519-50-8

Molecular Formula

C7H8KO2S2

Molecular Weight

227.4 g/mol

IUPAC Name

potassium;(4-methylphenyl)-oxido-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C7H8O2S2.K/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);

InChI Key

ZUUNPNBRDNMBJN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=S)[O-].[K+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=S)O.[K]

Key on ui other cas no.

28519-50-8

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary reaction pathway of Potassium thiotosylate with donor-acceptor cyclopropanes?

A1: Potassium thiotosylate facilitates the formal insertion of a disulfide moiety into donor-acceptor cyclopropanes. This reaction leads to the formation of dithiolanes in moderate to good yields, showcasing a high tolerance for various functional groups []. This reaction offers a valuable pathway for synthesizing dithiolanes, which can be further transformed into thietane dioxides using mCPBA [].

Q2: Can Potassium thiotosylate be used to generate sulfur-containing heterocycles?

A2: Yes, Potassium thiotosylate reacts with Ninhydrin or 1,2,3-indantrione to produce an α,α‘-dioxothione intermediate. This intermediate can be trapped by trans-cyclooctene, forming a 1,4-oxathiin heterocycle in good yield [, ]. Interestingly, this reaction also yields thiirane as a byproduct, indicating the potential of Potassium thiotosylate for generating different sulfur-containing heterocycles [, ].

Q3: Are there unexpected reactions observed with Potassium thiotosylate?

A3: Yes, the reaction of Potassium thiotosylate with 9-bromofluorene does not yield the expected 9,9'-difluorenyl disulfide. Instead, it produces 9-fluorenyl 9-(p-tolylsulfonyl)-9-fluorenyl disulfide [, ]. This unexpected product formation reveals the complex reactivity of Potassium thiotosylate and its potential for novel synthetic applications.

Q4: Can Potassium thiotosylate be used in the synthesis of thiophene derivatives?

A4: Yes, reacting Potassium thiotosylate with dimethyl acetylenedicarboxylate provides a facile route for synthesizing tetramethyl thiophenetetracarboxylate [, ]. This reaction highlights the versatility of Potassium thiotosylate in constructing diverse sulfur-containing compounds.

Q5: What are the structural characteristics of Potassium thiotosylate?

A5: Potassium thiotosylate, with the molecular formula C7H7KO2S2 and a molecular weight of 230.33 g/mol, is a white crystalline powder. While specific spectroscopic data is not detailed in the provided abstracts, the compound's structure consists of a potassium cation associated with the p-toluenethiosulfonate anion.

Q6: How is Potassium thiotosylate synthesized?

A6: Potassium thiotosylate is prepared by reacting p-toluenesulfonyl chloride with potassium hydrogen sulfide []. This reaction typically utilizes potassium iodide to facilitate the formation of the desired product.

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